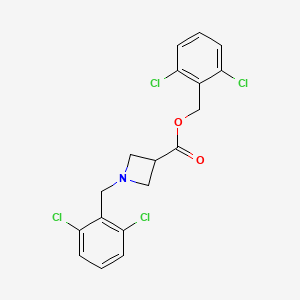

2,6-Dichlorobenzyl 1-(2,6-dichlorobenzyl)azetidine-3-carboxylate

CAS No.: 1353959-32-6

Cat. No.: VC8069276

Molecular Formula: C18H15Cl4NO2

Molecular Weight: 419.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353959-32-6 |

|---|---|

| Molecular Formula | C18H15Cl4NO2 |

| Molecular Weight | 419.1 g/mol |

| IUPAC Name | (2,6-dichlorophenyl)methyl 1-[(2,6-dichlorophenyl)methyl]azetidine-3-carboxylate |

| Standard InChI | InChI=1S/C18H15Cl4NO2/c19-14-3-1-4-15(20)12(14)9-23-7-11(8-23)18(24)25-10-13-16(21)5-2-6-17(13)22/h1-6,11H,7-10H2 |

| Standard InChI Key | DCEBKNNXEAWOOO-UHFFFAOYSA-N |

| SMILES | C1C(CN1CC2=C(C=CC=C2Cl)Cl)C(=O)OCC3=C(C=CC=C3Cl)Cl |

| Canonical SMILES | C1C(CN1CC2=C(C=CC=C2Cl)Cl)C(=O)OCC3=C(C=CC=C3Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6-Dichlorobenzyl 1-(2,6-dichlorobenzyl)azetidine-3-carboxylate features a four-membered azetidine ring substituted at the 1- and 3-positions. The 1-position is occupied by a 2,6-dichlorobenzyl group, while the 3-position contains a carboxylate ester bonded to another 2,6-dichlorobenzyl moiety. This arrangement creates a sterically congested system with significant electron-withdrawing effects due to the chlorine atoms, which influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

Spectroscopic and Computational Insights

Although experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, computational models predict distinct electronic transitions attributable to the conjugated ester group and aromatic chlorination . The steric strain of the azetidine ring (approximately 90° bond angles) may further modulate its reactivity compared to larger heterocycles like pyrrolidine or piperidine.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of 2,6-dichlorobenzyl 1-(2,6-dichlorobenzyl)azetidine-3-carboxylate typically involves multi-step nucleophilic substitution reactions. A proposed route begins with azetidine-3-carboxylic acid, which undergoes esterification with 2,6-dichlorobenzyl chloride in the presence of a base such as triethylamine. Subsequent N-alkylation introduces the second 2,6-dichlorobenzyl group under conditions favoring SN2 mechanisms.

Critical Process Parameters

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states.

-

Temperature Control: Reactions are typically conducted at 60–80°C to balance kinetic efficiency and byproduct formation.

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures achieves >95% purity, as reported by suppliers .

Research Findings and Mechanistic Hypotheses

Enzyme Interaction Models

Molecular docking simulations of analogous azetidine carboxylates predict favorable interactions with sEH’s catalytic domain, primarily through halogen bonding with chlorine atoms and π-π stacking with aromatic residues. These interactions could stabilize the enzyme-inhibitor complex, reducing the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs).

Metabolic Considerations

The metabolic fate of 2,6-dichlorobenzyl-substituted compounds often involves cytochrome P450-mediated oxidation, as observed in 2,6-dichlorobenzonitrile . While this specific compound’s metabolism is unstudied, its dichlorobenzyl groups may undergo similar bioactivation, necessitating future toxicological assessments.

Future Directions and Challenges

Priority Research Areas

-

Biological Screening: High-throughput assays against sEH and related enzymes to quantify inhibitory potency.

-

Structural Modification: Introducing electron-donating groups to the benzyl rings to modulate electronic effects and improve solubility.

-

In Vivo Studies: Evaluating pharmacokinetics and tissue-specific toxicity in rodent models.

Synthetic Chemistry Innovations

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access stereoisomers with potentially enhanced bioactivity.

-

Continuous Flow Systems: Improving yield and scalability through advanced reactor designs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume